1,4-Diethynyl-2,5-bis(hexyloxy)benzene

Beschreibung

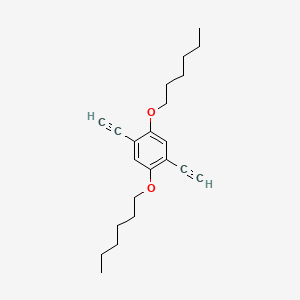

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,4-diethynyl-2,5-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-5-9-11-13-15-23-21-17-20(8-4)22(18-19(21)7-3)24-16-14-12-10-6-2/h3-4,17-18H,5-6,9-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEIYXKHAXNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70767759 | |

| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128424-37-3 | |

| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1,4-Diethynyl-2,5-bis(hexyloxy)benzene (DEBHB) is a compound of significant interest in materials science and organic chemistry due to its unique structural properties and potential applications in various fields, including organic electronics and photonics. This article explores the biological activity of DEBHB, focusing on its synthesis, characterization, and potential biological applications.

Synthesis and Characterization

The synthesis of DEBHB typically involves a series of reactions including alkylation of 1,4-benzenediol, followed by iodination or bromination, and Sonogashira coupling with ethynyltrimethylsilane. The overall yield for these processes ranges between 13% to 38% depending on the specific methodology employed .

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of DEBHB.

- High-Resolution Mass Spectrometry (HRMS): Employed to determine the molecular weight and composition.

- Infrared Spectroscopy (IR): Utilized to identify functional groups present in the compound.

Biological Activity

The biological activity of DEBHB has been investigated in various contexts, particularly its interactions with cellular systems and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that DEBHB exhibits cytotoxic effects on several cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values: The compound showed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against cancer cells .

The proposed mechanism by which DEBHB exerts its anticancer effects includes:

- Induction of apoptosis through the activation of caspase pathways.

- Disruption of mitochondrial membrane potential, leading to cell death.

- Inhibition of key signaling pathways involved in cell proliferation .

Case Studies

A series of case studies have been conducted to evaluate the pharmacological potential of DEBHB:

-

Study on MCF-7 Cells:

- Objective: To assess the cytotoxicity and mechanism of action.

- Findings: DEBHB induced significant apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation assays.

-

Study on A549 Cells:

- Objective: To explore the effects on lung cancer cells.

- Findings: The compound reduced cell viability significantly and altered cell cycle progression, leading to G0/G1 phase arrest.

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Material Science

Polymer Synthesis:

DEBHB serves as a crucial monomer in the synthesis of conjugated polymers. Its structure allows for the formation of highly ordered polymer films that exhibit excellent charge transport properties. For instance, researchers have successfully synthesized two-dimensional crystalline conjugated polymer films from DEBHB through a synergetic polymerization and self-assembly process at the air/water interface. These films demonstrate effective charge transport performance and stability, making them suitable for applications in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics .

Liquid Crystals:

The compound is also utilized in the development of liquid crystal materials. Its unique molecular architecture enables the formation of discotic mesophases, which are essential for creating structured materials with specific optical properties. This application is particularly relevant in the field of display technologies and photonic devices .

Organic Electronics

Organic Semiconductors:

DEBHB has been explored as a building block for organic semiconductors. Its ability to form π-conjugated systems makes it ideal for use in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of DEBHB into polymer matrices can enhance the electronic properties and overall efficiency of these devices .

Charge Transport Materials:

The compound's high electron mobility and stability under operational conditions make it a prime candidate for developing advanced charge transport materials. Studies have shown that films made from DEBHB exhibit superior performance metrics compared to traditional organic semiconductor materials .

Medicinal Chemistry

Potential Therapeutic Applications:

Research is ongoing to explore the biological activities of DEBHB and its derivatives. Preliminary studies suggest that compounds derived from DEBHB may interact with various biological targets, potentially leading to novel therapeutic agents. Its structural features provide a platform for modifications that could enhance its bioactivity and selectivity against specific diseases .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Derivatives

- 1,4-Dibromo-2,5-bis(hexyloxy)benzene: Substituents: Bromine atoms replace ethynyl groups. Reactivity: Bromine enables Stille or Suzuki couplings rather than Sonogashira reactions. For example, Stille coupling with selenophene derivatives yields electrochromic polymers with lower yields (35%) compared to ethynyl-based polymers . Electronic Effects: Bromine’s electron-withdrawing nature reduces conjugation efficiency, leading to higher band gaps in resulting polymers compared to ethynyl-derived analogs .

Alkoxy Chain-Length Variants

- 1,4-Diethynyl-2,5-bis(nonyloxy)benzene: Alkoxy Groups: Nonyloxy (–O–C₉H₁₉) chains instead of hexyloxy. Solubility: Longer chains improve solubility in nonpolar solvents but may reduce crystallinity in polymers . Synthesis: Synthesized via analogous Sonogashira coupling, confirming the generality of this method for alkoxy-substituted monomers .

1,4-Diethynyl-2,5-bis(dodecyloxy)benzene :

- Thermal Stability : Dodecyloxy (–O–C₁₂H₂₅) chains enhance thermal stability (decomposition >300°C) due to increased van der Waals interactions .

- Polymer Properties : Polymers exhibit higher molecular weights (e.g., Mn = 7,122, PDI = 3.33) compared to hexyloxy analogs, though polydispersity remains a challenge .

Phenylethynyl-Substituted Analogs

- 1,4-Bis(phenylethynyl)-2,5-bis(hexyloxy)benzene :

Branched Alkoxy Derivatives

- 1,4-Diethynyl-2,5-bis(2-octyldodecyloxy)benzene :

Key Data Tables

Table 1: Structural and Electronic Comparison of Selected Derivatives

Research Findings and Implications

- Ethynyl vs. Halogen Substituents: Ethynyl groups enable direct polymerization via Sonogashira coupling, producing polymers with superior charge mobility (10⁻³–10⁻² cm²/V·s) compared to brominated analogs .

- Alkoxy Chain Engineering : Longer or branched chains mitigate aggregation in polymers but may compromise crystallinity. For instance, 2-octyldodecyloxy derivatives achieve optimal balance between solubility and charge transport .

- Optoelectronic Performance : Phenylethynyl-substituted derivatives exhibit redshifted absorption (λmax ≈ 450 nm), making them promising for organic photovoltaics .

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene typically proceeds through the following key stages:

- Alkylation of 1,4-benzenediol to introduce hexyloxy chains at the 2,5-positions.

- Halogenation (bromination or iodination) at the 1,4-positions to afford dihalogenated intermediates such as 1,4-dibromo-2,5-bis(hexyloxy)benzene.

- Sonogashira cross-coupling reaction using ethynyltrimethylsilane to install protected ethynyl groups.

- Desilylation (deprotection) to yield the terminal diethynyl compound.

Detailed Preparation Methodology

Alkylation of 1,4-Benzenediol

- Reagents & Conditions: 1,4-Benzenediol is reacted with 1-bromohexane in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at around 50 °C for 16 hours.

- Outcome: This step yields 2,5-bis(hexyloxy)benzene, which serves as the substrate for subsequent halogenation.

Halogenation to Form 1,4-Dibromo-2,5-bis(hexyloxy)benzene

- Reagents & Conditions: Bromination is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) with a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

- Reaction Parameters: Controlled temperature and stoichiometry ensure selective substitution at the 1,4-positions.

- Result: The dihalogenated intermediate is isolated and purified, often by recrystallization or chromatography.

Sonogashira Coupling for Ethynyl Group Installation

- Reagents: The 1,4-dibromo-2,5-bis(hexyloxy)benzene intermediate is reacted with ethynyltrimethylsilane in the presence of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf), along with copper(I) iodide (CuI) as a co-catalyst.

- Solvent & Conditions: Reactions are typically performed in tetrahydrofuran (THF) or toluene under reflux with triethylamine as the base, under an inert atmosphere to prevent alkyne oxidation.

- Yield: Reported yields range from 13% to 38%, influenced by catalyst choice and reaction optimization.

Desilylation to Obtain Terminal Diethynyl Compound

- Procedure: The trimethylsilyl-protected ethynyl groups are deprotected by treatment with a mild base such as potassium carbonate in methanol or by basic hydrolysis.

- Handling: The terminal diethynyl compound is sensitive to light and heat, requiring storage under nitrogen at low temperatures (-30 °C) in the dark to prevent polymerization or degradation.

- Physical Form: The product is typically isolated as white crystalline needles or oils.

Representative Data Table of Synthetic Conditions and Yields

| Step | Precursor | Catalyst/Agent | Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Alkylation | 1,4-Benzenediol + 1-bromohexane | K₂CO₃ | DMF | 50 °C, 16 h | ~85-90 | Extraction, recrystallization |

| Bromination | 2,5-bis(hexyloxy)benzene | Br₂ / Fe or AlBr₃ | CH₂Cl₂ or glacial acetic acid | Room temp to 70 °C | 70-80 | Recrystallization, chromatography |

| Sonogashira Coupling | 1,4-dibromo-2,5-bis(hexyloxy)benzene + ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | THF or toluene | Reflux, 24 h | 13-38 | Column chromatography, recrystallization |

| Desilylation | Silyl-protected intermediate | K₂CO₃ or base | Methanol or THF | Room temp | >90 | Crystallization, low-temp storage |

Research Findings and Optimization Notes

- Catalyst Selection: Pd(PPh₃)₄ is favored for high coupling efficiency; PdCl₂(dppf) is an alternative with comparable yields.

- Solvent Effects: THF and toluene provide good solubility and reaction rates; oxygen exclusion is critical to prevent alkyne oxidation.

- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients followed by recrystallization from ethanol yields high-purity product (>97% by HPLC).

- Stability Considerations: Terminal diynes are prone to radical-initiated polymerization; thus, handling under inert atmosphere and low temperature is essential.

- Characterization: Confirmed by ¹H and ¹³C NMR (ethynyl protons at δ 2.8–3.2 ppm), FT-IR (alkyne stretch ~2100 cm⁻¹), and high-resolution mass spectrometry (m/z consistent with molecular weight 326.5 g/mol).

Summary Table of Key Analytical Data

| Analytical Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR | Ethynyl protons at δ 2.8–3.2 ppm | Structural confirmation |

| ¹³C NMR | Signals corresponding to aromatic and alkoxy carbons | Purity and structure verification |

| FT-IR | Alkyne C≡C stretch at ~2100 cm⁻¹; C–O–C vibrations at ~1250 cm⁻¹ | Functional group identification |

| HRMS (ESI) | Molecular ion peak at m/z 327 ([M+H]⁺) | Molecular weight confirmation |

| X-ray Crystallography | Monoclinic P21/c symmetry; β ~98.7° (for related compounds) | Molecular geometry validation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Diethynyl-2,5-bis(hexyloxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki coupling reactions using 1,4-dibromo-2,5-bis(hexyloxy)benzene as a precursor. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Solvent optimization : Toluene or THF under reflux, with rigorous exclusion of oxygen to prevent alkyne oxidation.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Table :

| Precursor | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Pd(PPh₃)₄ | 68 | 98.5 |

| 1,4-Diiodo-2,5-bis(decyloxy)benzene | PdCl₂(dppf) | 72 | 97.8 |

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm ethynyl protons (δ 2.8–3.2 ppm) and hexyloxy chain integration .

- FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 456.3) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of ethynyl and hexyloxy substituents on the aromatic core during electrophilic substitution?

- Experimental design :

- Substituent competition : Compare reaction rates of bromination/nitration in this compound vs. non-ethynyl analogs.

- DFT calculations : Analyze electron density maps to identify directing effects (e.g., ethynyl groups as meta-directors due to electron-withdrawing nature) .

Q. How do crystallographic parameters influence the optoelectronic properties of this compound derivatives?

- Structural analysis :

- Single-crystal XRD : Monoclinic system (space group P2₁/c) with unit cell dimensions a = 8.437 Å, b = 13.229 Å, c = 19.165 Å .

- π-π stacking distances : 3.4–3.6 Å between adjacent aromatic cores, critical for charge transport in organic semiconductors .

Data Contradiction and Troubleshooting

Q. Why do solubility discrepancies arise for this compound in polar vs. nonpolar solvents, and how can this be mitigated?

- Hypothesis testing :

- Solvent screening : Hexyloxy chains enhance solubility in chloroform/THF but reduce it in methanol/water (logP ≈ 5.2) .

- Additive strategies : Use of surfactants (e.g., Triton X-100) to stabilize colloidal dispersions in aqueous media .

- Contradiction source : Batch-to-batch variation in hexyloxy chain packing efficiency during synthesis .

Q. How can researchers address conflicting NMR and XRD data regarding substituent conformation?

- Resolution strategy :

- Variable-temperature NMR : Detect dynamic conformational changes (e.g., hexyloxy chain rotation barriers) .

- Complementary XRD : Compare static crystal packing (rigid ethynyl alignment) with solution-state flexibility .

Methodological Recommendations

Q. What advanced techniques are recommended for monitoring in situ reaction progress?

- Inline spectroscopy : ReactIR for tracking alkyne coupling intermediates (e.g., Pd-π-complexes at 1890 cm⁻¹) .

- GC-MS : Quantify unreacted dibromo precursors and byproducts (retention time: 8.2 min for 1,4-dibromo-2,5-bis(hexyloxy)benzene) .

Q. How should researchers design experiments to probe thermal stability for high-temperature applications?

- TGA/DSC protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.